1-Methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine
CAS No.: 935455-30-4
Cat. No.: VC20284244
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 935455-30-4 |
|---|---|
| Molecular Formula | C8H9F3N2O |
| Molecular Weight | 206.16 g/mol |
| IUPAC Name | 1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine |
| Standard InChI | InChI=1S/C8H9F3N2O/c1-13(12)6-3-2-4-7(5-6)14-8(9,10)11/h2-5H,12H2,1H3 |
| Standard InChI Key | PTWTWROLSOBEQZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC(=CC=C1)OC(F)(F)F)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine, underscores its structural features: a methylated hydrazine backbone attached to a phenyl ring substituted with a trifluoromethoxy group at the meta position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 935455-30-4 | |
| Molecular Formula | C₈H₉F₃N₂O | |
| Molecular Weight | 206.16 g/mol | |
| Density | 1.470 ± 0.06 g/cm³ | |
| Melting Point | 68 °C | |
| Boiling Point | 68–70 °C |
The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, traits critical for drug design . X-ray crystallography of analogous compounds, such as 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione derivatives, reveals planar aromatic systems and hydrogen-bonding networks that stabilize molecular conformations .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 1-methyl-1-[3-(trifluoromethoxy)phenyl]hydrazine involves multi-step protocols:
-
Precursor Preparation:
-
3-(Trifluoromethoxy)aniline is reacted with methylating agents (e.g., methyl iodide) to form N-methyl derivatives.
-
Subsequent diazotization and reduction yield the hydrazine backbone.
-
-
Oxidation-Reduction Steps:
-
Hydrogen peroxide (H₂O₂) facilitates oxidation intermediates, while tin(II) chloride or iron powder acts as reducing agents to stabilize the hydrazine group.
-
-
Purification:
-
Chromatography or recrystallization isolates the product, with yields optimized by controlling reaction temperatures (60–80°C) and solvent systems (e.g., ethanol/water).
-
Challenges and Optimizations
-
Fluorine Reactivity: The electron-withdrawing trifluoromethoxy group complicates nucleophilic substitutions, necessitating anhydrous conditions.
-
Byproduct Formation: Competing reactions, such as over-methylation, are mitigated by stoichiometric control and catalytic additives.
Biological and Pharmacological Activity
Toxicity Profile
-
Acute Exposure: Phenylhydrazine analogs are associated with hemolytic anemia and oxidative stress in erythrocytes, necessitating stringent handling protocols.
-
Genotoxic Risk: Metabolites may interact with DNA, warranting further genotoxicity assays.
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound Optimization: The trifluoromethoxy group’s metabolic stability makes this compound a candidate for pharmacokinetic studies in drug discovery .
-
Prodrug Synthesis: Hydrazine moieties serve as prodrug carriers, enabling targeted release of active agents.
Material Science
-
Liquid Crystals: Fluorinated aromatic hydrazines contribute to thermally stable mesophases in display technologies.
-
Polymer Additives: Enhanced thermal resistance and solubility properties are leveraged in high-performance polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume